

3,4-Dibromobenzoic Acid: A Technical Guide to Safety and Hazards

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Compound of Interest

Compound Name: 3,4-Dibromobenzoic acid

Cat. No.: B1298454

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with **3,4-Dibromobenzoic acid**. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and assessment of this compound. This document summarizes known physicochemical properties, toxicological data, and recommended safety protocols. Due to the limited availability of specific biological activity and toxicological studies on **3,4-Dibromobenzoic acid**, this guide also includes detailed experimental protocols for key assays and representative signaling pathways that are crucial for the evaluation of such compounds.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and GHS hazard classifications for **3,4-Dibromobenzoic acid** is provided below. This information is essential for a preliminary risk assessment in a laboratory setting.

Table 1: Physicochemical Properties of **3,4-Dibromobenzoic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[1][2]
Molecular Weight	279.91 g/mol	[1]
CAS Number	619-03-4	[1]
Appearance	White to beige crystalline solid	[3]
Melting Point	-5 °C	[4]
Boiling Point	356 °C at 760 mmHg	[5]
Flash Point	169.1 °C	[5]
Density	2.083 g/cm ³	[5]
Solubility	Slightly soluble in water	
logP (Octanol-Water Partition Coefficient)	2.9098	[2]

Table 2: GHS Hazard Classification and Statements for **3,4-Dibromobenzoic Acid**

Hazard Class	Hazard Category	Hazard Statement	Reference(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[1][2]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[1][2]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	[1][2]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	[1][2]

Toxicological Data

Specific quantitative toxicological data for **3,4-Dibromobenzoic acid** is not readily available in the public domain. However, data for a structurally similar compound, 4-bromobenzoic acid, is available and can be used for preliminary comparative assessment.

Table 3: Acute Oral Toxicity of Brominated Benzoic Acid Analogs

Compound	Test Species	LD50 (Oral)	Reference(s)
4-Bromobenzoic Acid	Mouse	1059 mg/kg	[6]
2-Bromobenzoic Acid	Rat	> 500 mg/kg	[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the biological activity and potential hazards of **3,4-Dibromobenzoic acid**. These protocols are based on established methods for similar aromatic compounds.

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess the effect of **3,4-Dibromobenzoic acid** on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

- Human cancer cell line (e.g., AGS, human gastric adenocarcinoma cells)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
- 3,4-Dibromobenzoic acid** stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)

- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 1×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
- **Compound Treatment:** Prepare serial dilutions of **3,4-Dibromobenzoic acid** in culture medium. Replace the existing medium with 100 μ L of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[8]
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.[8]
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of MAPK Signaling Pathway Activation by Western Blot

This protocol details the use of Western blotting to investigate the potential of **3,4-Dibromobenzoic acid** to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting the phosphorylated (activated) forms of key MAPK proteins (ERK, JNK, and p38) to assess the impact of the test compound on this signaling cascade.[9]

Materials:

- Cell line of interest
- **3,4-Dibromobenzoic acid**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

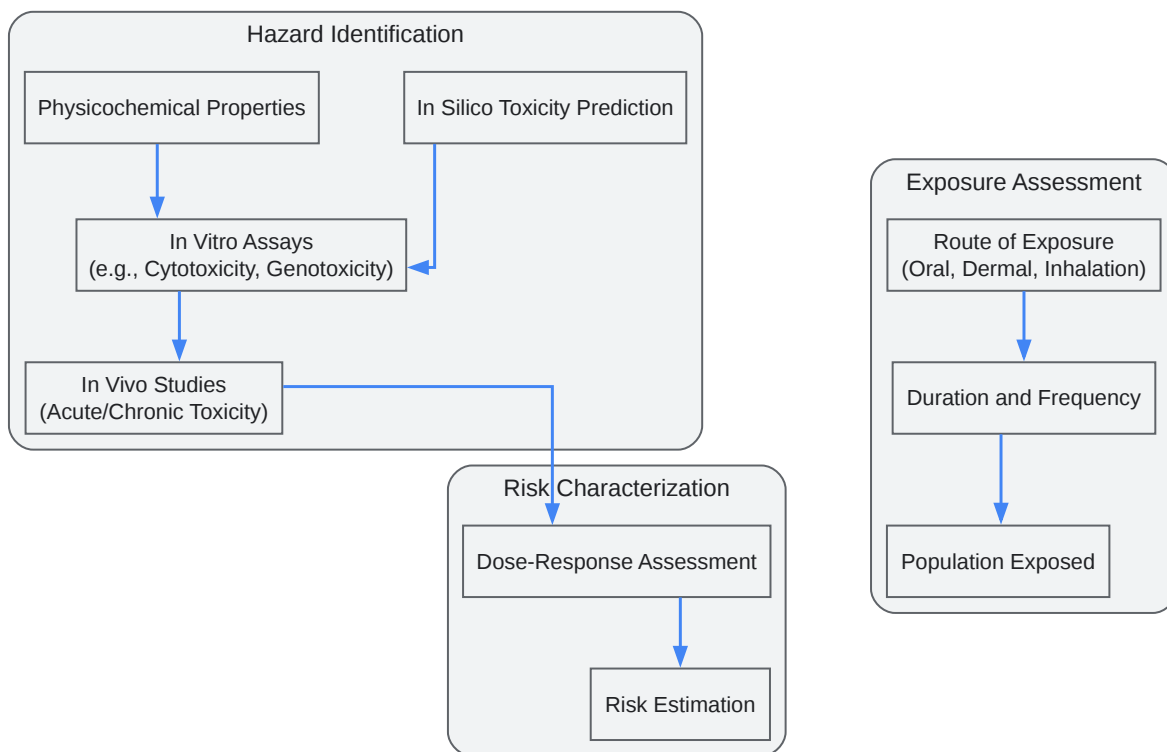
Procedure:

- **Cell Treatment and Lysis:** Seed cells and treat with desired concentrations of **3,4-Dibromobenzoic acid** for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA assay.

- SDS-PAGE and Protein Transfer: Denature protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[9]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK) overnight at 4°C.[9]
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

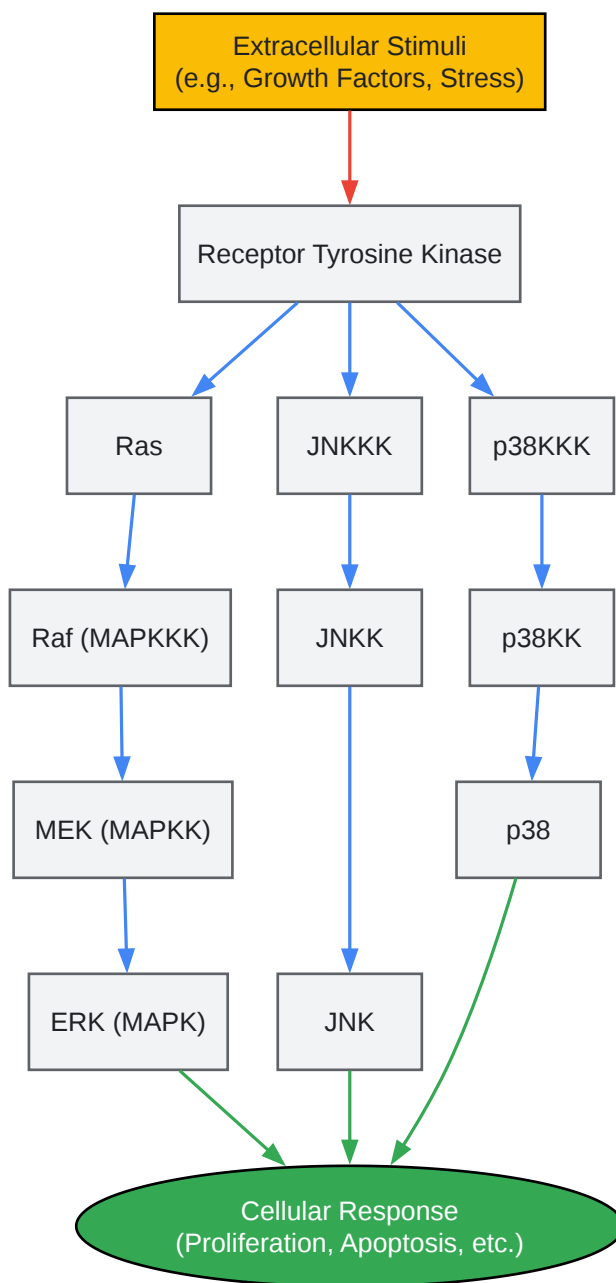
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the safety assessment of chemical compounds.



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Caption: A logical workflow for the safety assessment of a chemical compound.



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